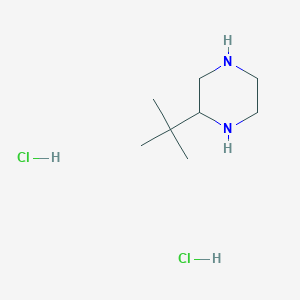

2-(tert-Butyl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAHPAJPGKVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725482 | |

| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159812-65-3 | |

| Record name | 2-tert-Butylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tert-Butyl)piperazine dihydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its emerging role in the discovery of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended to serve as a valuable resource for researchers and scientists working with this and related piperazine derivatives.

Introduction: The Significance of the 2-Substituted Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized, influencing the compound's solubility, basicity, and pharmacokinetic profile.[1] While N-substituted piperazines are common, C-substituted piperazines, particularly those with a chiral center at the 2-position, offer a greater three-dimensional diversity, enabling more specific interactions with biological targets.[2]

The introduction of a bulky tert-butyl group at the 2-position creates a chiral center and introduces significant steric hindrance, which can profoundly impact the molecule's conformational preferences and its binding affinity and selectivity for various receptors and enzymes. This makes 2-(tert-Butyl)piperazine a valuable building block in the design of novel drug candidates.

Chemical Identity and Physicochemical Properties

This compound is a salt of the parent free base, 2-(tert-butyl)piperazine. The dihydrochloride form is often preferred for its improved stability and handling characteristics as a solid. The presence of a chiral center at the C2 position means that this compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound (racemic) | 1159812-65-3[3][4] | C₈H₂₀Cl₂N₂ | 215.17 g/mol [3][4] |

| (R)-2-(tert-Butyl)piperazine dihydrochloride | 2732819-43-9[5] | C₈H₂₀Cl₂N₂ | 215.16 g/mol [5] |

| (S)-2-(tert-Butyl)piperazine dihydrochloride | 1889598-68-8[6][7] | C₈H₁₉ClN₂ | 178.7 g/mol (Note: This appears to be for the monohydrochloride salt)[6][7] |

Table 2: Physicochemical Properties of Racemic this compound

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| LogP | 2.85550 | [4] |

| PSA (Polar Surface Area) | 24.06 Ų | [4] |

Synthesis of this compound

The synthesis of chiral 2-substituted piperazines is a topic of considerable interest in organic chemistry. Several strategies have been developed to achieve this, often starting from readily available chiral precursors.

Chiral Synthesis from α-Amino Acids

A robust and scalable method for the synthesis of enantiomerically pure 2-substituted piperazines starts from α-amino acids.[7] This approach provides excellent control over the stereochemistry at the C2 position. A general workflow for this synthesis is outlined below.

Step-by-Step Methodology:

-

Reduction of the Carboxylic Acid: The synthesis commences with the reduction of the carboxylic acid functionality of a chiral α-amino acid, such as tert-leucine, to the corresponding amino alcohol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

-

Protection of the Amino Group: The primary amine of the resulting amino alcohol is then protected to prevent its interference in subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation, to facilitate the subsequent cyclization step.

-

Cyclization: The activated amino alcohol is reacted with a suitably protected ethylenediamine derivative in a nucleophilic substitution reaction to form the piperazine ring.

-

Deprotection: The protecting groups on the piperazine nitrogens are removed under appropriate conditions (e.g., acidic conditions for Boc groups).

-

Salt Formation: The final free base is treated with hydrochloric acid to yield the desired this compound salt.

This method offers a reliable route to enantiomerically pure 2-substituted piperazines, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[7]

Other Synthetic Approaches

Other notable methods for the synthesis of 2-substituted piperazines include:

-

Asymmetric Hydrogenation: The asymmetric hydrogenation of tetrahydropyrazines using chiral rhodium catalysts can provide enantiomerically enriched piperazine derivatives.[8]

-

Direct α-Lithiation: The direct α-lithiation of N-Boc protected piperazines followed by reaction with an electrophile offers a more direct route to C2-functionalized piperazines.[9]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-(tert-butyl)piperazine will exhibit characteristic signals for the piperazine ring protons and the tert-butyl group. The protons on the piperazine ring will appear as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The tert-butyl group will typically appear as a sharp singlet at a high field (low ppm value), integrating to nine protons. In the dihydrochloride salt, the N-H protons will be present and may be observable, often as broad signals.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the piperazine ring and the tert-butyl group. The chemical shifts of the piperazine carbons will be influenced by the presence of the tert-butyl group. The quaternary carbon and the three methyl carbons of the tert-butyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. In positive ion mode, the spectrum is expected to show the protonated molecular ion [M+H]⁺ of the free base.

Fragmentation Pattern: The fragmentation of the protonated molecular ion in MS/MS experiments would likely involve the loss of the tert-butyl group as a stable carbocation or the fragmentation of the piperazine ring.[9][10] The loss of a C₄H₉ radical from the molecular ion is a common fragmentation pathway for tert-butyl containing compounds.[11]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[12]

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | N-H stretching (secondary amine salt) |

| 2960-2850 | C-H stretching (aliphatic) |

| 1600-1400 | N-H bending |

| 1470-1450 | C-H bending (CH₂ and CH₃) |

| 1390-1365 | C-H bending (tert-butyl) |

| 1150-1000 | C-N stretching |

Applications in Drug Discovery and Pharmacology

Piperazine derivatives are well-established as privileged scaffolds in the development of drugs targeting the central nervous system.[1][13] They are key components of various antipsychotic, antidepressant, and anxiolytic medications.[1]

Emerging Role as CNS Therapeutic Agents

Recent research has highlighted the potential of piperazine derivatives as modulators of various neuronal receptors and ion channels. Of particular interest is their activity on Transient Receptor Potential Canonical 6 (TRPC6) channels.[14]

TRPC6 Activation and Neuroprotection:

TRPC6 channels are involved in regulating calcium influx in neurons and are implicated in synaptic plasticity and memory formation.[14] Agonists of TRPC6 have shown neuroprotective effects in models of Alzheimer's disease.[14] Certain piperazine derivatives have been identified as potent TRPC6 activators, suggesting their potential as therapeutic agents for neurodegenerative disorders.[15] The 2-(tert-butyl)piperazine scaffold, with its specific stereochemistry and steric bulk, could be a valuable starting point for the design of selective and potent TRPC6 modulators.

Other Potential Therapeutic Applications

The piperazine nucleus is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities, including:

The unique structural features of 2-(tert-butyl)piperazine make it an attractive candidate for further exploration in these and other therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on supplier safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses or goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

If inhaled: Move person into fresh air.

In all cases of exposure, seek medical attention. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery, particularly in the development of novel CNS therapeutics. Its unique structural features, arising from the bulky tert-butyl group at a stereocenter, provide a foundation for designing compounds with high affinity and selectivity for their biological targets. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications. As research into the therapeutic utility of 2-substituted piperazines continues to expand, a thorough understanding of this and related compounds will be crucial for the advancement of medicinal chemistry and the development of new and effective treatments for a range of diseases.

References

-

ChemSrc. (n.d.). 2-TERT-BUTYL PIPERAZINE-2HCl. Retrieved from [Link]

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2011). Spectral investigation and normal coordinate analysis of piperazine. 50B(1), 89-94.

- The Royal Society of Chemistry. (2016).

- Organic & Biomolecular Chemistry. (2014). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. 12(36), 7074-7079.

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of piperazine derivatives.

- Nature Communications. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. 7, 13028.

-

PubChem. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. 5(11), 4625-4633.

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2011). Spectral investigation and normal coordinate analysis of piperazine. 50B(1), 89-94.

- Molecules. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. 26(21), 6485.

-

NIST Chemistry WebBook. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

- Basic & Clinical Pharmacology & Toxicology. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. 124(3), 295-305.

- Naunyn-Schmiedeberg's Archives of Pharmacology. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. 391(3), 255-269.

- Frontiers in Pharmacology. (2018). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. 9, 726.

- Journal of Medicinal Chemistry. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. 36(10), 1509-1510.

-

ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

- Journal of the Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. 46(1), 40-47.

- Tetrahedron Letters. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. 36(36), 6419-6422.

-

Journal of Medicinal Chemistry. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Tetrahedron Letters. (2005).

- Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. 63(5-6), 461-468.

- Indonesian Journal of Science & Technology. (2019).

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. Retrieved from [Link]

-

YouTube. (2018). MS fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

- Journal of Medicinal Chemistry. (1962).

- British Journal of Pharmacology. (2014). Effect of triazine derivatives on neuronal nicotinic receptors. 171(16), 3847-3860.

- Scientific Reports. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. 14(1), 24195.

-

USP-NF. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

UAB. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of CNS acting FDA-approved drugs possessing N-methylpiperazine. Retrieved from [Link]

- Toxicology Letters. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. 225(2), 264-271.

-

precisionFDA. (n.d.). PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

USP-NF. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]

-

PROMETHEA TECHSYNTH PRIVATE LIMITED. (n.d.). N-Boc-Piperazine. Retrieved from [Link]

Sources

- 1. 2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3 | Chemsrc [chemsrc.com]

- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. (R)-2-(tert-butyl)piperazine dihydrochloride | 2732819-43-9 [chemicalbook.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. (S)-2-(tert-butyl)piperazine dihydrochloride CAS#: 1889598-68-8 [chemicalbook.com]

- 8. azooptics.com [azooptics.com]

- 9. 2-(Tert-butyl)piperidine | C9H19N | CID 5243950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrrjournal.com [ijrrjournal.com]

A Technical Guide to 2-(tert-Butyl)piperazine Dihydrochloride: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of 2-(tert-Butyl)piperazine dihydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, and substitution at the carbon framework, as seen in this compound, offers unique structural and physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This document consolidates critical data on its physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, discusses its strategic applications in drug development, and provides essential safety and handling guidelines. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Core Physicochemical & Structural Properties

This compound is the hydrochloride salt form of 2-(tert-butyl)piperazine, which enhances its stability and aqueous solubility, making it more amenable to handling and formulation studies. The presence of a bulky tert-butyl group directly on the piperazine ring introduces significant steric hindrance and lipophilicity, which profoundly influences its conformational behavior and interaction with biological targets.

Key Data Summary

A compilation of the essential physicochemical data is presented below. It is important to note that while some properties like molecular weight are definitive, others such as melting point may not be widely reported due to the compound's nature as a synthetic intermediate.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methylpropan-2-yl)piperazine;dihydrochloride | N/A |

| CAS Number | 1159812-65-3 | [1] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1] |

| Molecular Weight | 215.17 g/mol | N/A |

| Exact Mass | 214.10035 Da | [1] |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 196.2 ± 8.0 °C (Predicted for free base) | [2] |

| pKa | 9.31 ± 0.40 (Predicted for free base) | [2] |

| LogP | 2.855 (Predicted for free base) | [1] |

Structural Representation

The structural identity of the compound is unequivocally defined by its chemical formula and various notation systems.

-

SMILES: CC(C)(C)C1CNCCN1.Cl.Cl[1]

-

InChI: InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H

These identifiers are crucial for unambiguous database searching and in silico modeling studies. The tert-butyl group at the C2 position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Commercially available material is often sold as a racemate unless otherwise specified.

Synthesis and Purification Protocol

The synthesis of C-substituted piperazines like 2-(tert-butyl)piperazine presents a greater challenge than the more common N-substituted analogues. Direct alkylation of the piperazine ring is not feasible. A robust synthetic strategy involves constructing the heterocyclic ring from acyclic precursors or by modifying a related heterocyclic system, such as a pyrazine.

The following protocol is a representative, multi-step synthesis that leverages the hydrogenation of a substituted pyrazine, a common and effective method for creating C-substituted piperazines.

Experimental Protocol: Synthesis via Pyrazine Reduction

Causality: This pathway is chosen for its reliability and control over the substitution pattern. Starting with a commercially available pyrazine allows for the introduction of the tert-butyl group before the ring is reduced, ensuring the correct isomer is formed. The use of a Boc protecting group is a classic strategy to achieve mono-functionalization of the resulting piperazine, preventing side reactions and simplifying downstream applications.[3]

Step 1: Grignard Addition to 2-Chloropyrazine

-

Under an inert atmosphere (Argon), add magnesium turnings (1.2 eq.) to anhydrous THF.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add tert-butyl bromide (1.1 eq.) dissolved in anhydrous THF to form the Grignard reagent, maintaining a gentle reflux.

-

Cool the Grignard solution to 0°C and slowly add a solution of 2-chloropyrazine (1.0 eq.) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-(tert-butyl)pyrazine.

Step 2: Catalytic Hydrogenation to form 2-(tert-Butyl)piperazine

-

Dissolve the crude 2-(tert-butyl)pyrazine from Step 1 in methanol.

-

Add Platinum(IV) oxide (PtO₂, Adam's catalyst) (approx. 5 mol%).

-

Place the mixture in a Parr hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Shake the reaction mixture at room temperature for 24-48 hours, monitoring hydrogen uptake.

-

Upon completion, carefully vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(tert-butyl)piperazine free base.

Step 3: Dihydrochloride Salt Formation

-

Dissolve the crude free base in anhydrous diethyl ether or methanol.

-

Cool the solution to 0°C.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution OR add a solution of HCl in isopropanol (2.2 eq.) dropwise.

-

A white precipitate will form. Continue addition until the solution is acidic.

-

Stir the slurry at 0°C for 1 hour.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and integrity of a chemical building block is paramount in drug discovery. A multi-pronged analytical approach is required for a self-validating system of quality control.

Identity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

-

¹H NMR (in D₂O): Expected signals would include a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group) and a series of complex multiplets between 3.0-4.0 ppm corresponding to the 7 protons of the piperazine ring. The broad signals of the N-H protons will exchange with the deuterium solvent.

-

¹³C NMR (in D₂O): Key signals would confirm the carbon skeleton, including the quaternary carbon and methyl carbons of the tert-butyl group, and the four distinct carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. In positive ion mode, the spectrum will show the parent ion for the free base [M+H]⁺ at approximately m/z 143.2.[2]

Purity Assessment Protocol: HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. Since piperazine lacks a strong chromophore, derivatization or the use of a universal detector is often necessary for trace-level analysis.[4][5] However, for a bulk purity assessment, detection at low UV wavelengths (e.g., 210-220 nm) is often sufficient.

Protocol:

-

System Preparation: Use an HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm.

-

Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile).

-

Injection Volume: 10 µL.

-

Analysis: The peak area percentage of the main component is used to calculate purity. The system should be validated for linearity, precision, and accuracy.

Quality Control Workflow

Caption: Quality control workflow for batch release.

Role and Application in Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties (e.g., solubility, oral bioavailability) of drug candidates.[6][7] The two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors or become protonated at physiological pH, aiding in target engagement.

The "Privileged Scaffold" Concept

The piperazine moiety can adopt a stable chair conformation and interact with a wide variety of biological targets. This versatility has led to its classification as a "privileged scaffold."[8] Its incorporation into a lead molecule is a common strategy to modulate physicochemical properties and explore the structure-activity relationship (SAR).

Strategic Value of the 2-(tert-Butyl) Group

The introduction of a large, lipophilic tert-butyl group at the C2 position, rather than the more common N1 or N4 positions, offers distinct advantages and design considerations:

-

Steric Shielding: The tert-butyl group can lock the piperazine ring into a specific conformation. This conformational rigidity can reduce the entropic penalty of binding to a target, potentially increasing affinity and selectivity.

-

Vectorial Exit: It provides a defined three-dimensional exit vector for further substitution. The un-substituted nitrogen at the N4 position remains a key point for derivatization, allowing chemists to project functionalities into specific regions of a binding pocket.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can block a potential metabolic soft spot and improve the half-life of a drug candidate.

-

Modulation of Basicity: The electron-donating alkyl group can subtly influence the pKa of the distal nitrogen, affecting its protonation state and interaction profile.

Recent studies on piperazine-based compounds highlight that structural modifications are key to enhancing bioactivity.[9] While many examples focus on N-substitution, the principles of using bulky groups to explore binding pockets and improve metabolic stability are directly applicable to the 2-(tert-butyl)piperazine core.

Caption: Influence of the 2-(tert-butyl)piperazine core on drug properties.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. This compound is classified with the GHS07 pictogram, indicating it poses specific health hazards.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid material. Wash hands thoroughly after handling.

-

First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is often supplied for storage under an inert atmosphere (e.g., Argon) at room temperature.

-

Conclusion

This compound is a valuable and strategic building block for medicinal chemists. Its unique substitution pattern offers a powerful tool to impart conformational rigidity, enhance metabolic stability, and explore structure-activity relationships in novel ways. A thorough understanding of its synthesis, analytical characterization, and handling is crucial for its effective application in the rigorous and demanding environment of drug discovery and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists aiming to leverage the unique properties of this important heterocyclic intermediate.

References

-

Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 6, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved January 6, 2026, from [Link]

-

2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3. (n.d.). Chemsrc.com. Retrieved January 6, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. Retrieved January 6, 2026, from [Link]

Sources

- 1. 2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3 | Chemsrc [chemsrc.com]

- 2. 292063-44-6 CAS MSDS (2-TERT-BUTYL PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(tert-Butyl)piperazine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 2-(tert-Butyl)piperazine Dihydrochloride in Pharmaceutical Development

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The specific compound, this compound, represents a key building block whose physicochemical properties directly influence reaction kinetics, formulation strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). A comprehensive understanding of its physical characteristics is therefore not merely academic but a prerequisite for efficient and successful drug development.

This guide provides an in-depth analysis of the core physical properties of this compound. Moving beyond a simple datasheet, it delves into the causality behind the standard analytical methodologies used for its characterization. The protocols and data presented herein are synthesized to offer field-proven insights, ensuring that researchers can confidently handle, analyze, and formulate this compound with a robust understanding of its behavior.

Compound Identification and Core Profile

A precise identification is the first step in any rigorous scientific evaluation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| CAS Number | 1159812-65-3 | [2][3] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [2][3] |

| Molecular Weight | 215.17 g/mol | [3][4] |

| Canonical SMILES | CC(C1NCCNC1)(C)C.[H]Cl.[H]Cl | [2] |

| InChI Key | FKVAHPAJPGKVHW-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties: A Quantitative Overview

The physical state and solubility behavior of a compound are critical parameters for its application in synthesis and formulation. The data below has been consolidated from various chemical suppliers and databases to provide a reliable snapshot of this compound.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | Data not available; likely decomposes | [2][5] |

| Melting Point | Data not available from standard sources | |

| Solubility | No specific data available; piperazine dihydrochloride is "freely soluble in water" | [6] |

| Storage Temperature | Room temperature, under inert atmosphere |

Note on Data Availability: While specific quantitative data for melting point and solubility of this exact CAS number are not consistently published, properties can be inferred from similar piperazine salts. For instance, piperazine dihydrochloride is known to be freely soluble in water.[6] The lack of a defined boiling point is typical for hydrochloride salts of organic bases, which tend to decompose at elevated temperatures rather than boil.

Experimental Methodologies for Physical Characterization

To ensure the identity, purity, and consistency of a compound batch, a series of standardized analytical tests are performed. The choice of these tests is dictated by the chemical nature of the substance and the information required. For a crystalline hydrochloride salt like this compound, the following workflow is essential.

Workflow for Physicochemical Characterization

The following diagram illustrates a standard quality control workflow for characterizing a new batch of a chemical intermediate like this compound.

Caption: Standard QC workflow for chemical intermediate characterization.

Melting Point Determination: A Proxy for Purity

The melting point is a fundamental thermal property sensitive to impurities.[7] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[8] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[7]

Causality of Method Choice: The capillary method is the pharmacopeial standard and is chosen for its simplicity and accuracy.[9] An automated apparatus like a Mel-Temp or DigiMelt provides a controlled heating ramp and precise temperature measurement.[10]

Self-Validating Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry this compound sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap gently or drop it down a long glass tube to pack the sample into the closed end, aiming for a column height of 2-3 mm.[10]

-

Preliminary Measurement: Place the loaded capillary into the heating block. Set a rapid heating ramp (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.[9]

-

Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample, set a slow heating ramp (1-2°C/min) starting about 10-15°C below the expected melting point.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.[8]

-

Validation: Repeat the accurate measurement at least once to ensure reproducibility. Consistent values validate the result.

Equilibrium Solubility: Informing Formulation and Bioavailability

Solubility is a critical determinant of a drug's absorption and bioavailability.[11] For ionizable compounds like piperazine salts, solubility is pH-dependent.[11] The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility as it ensures the solution and excess solid have reached a true equilibrium.[11][12]

Causality of Method Choice: This method is chosen over kinetic solubility because it represents the true saturation point, which is the most relevant parameter for biopharmaceutical classification (BCS) and pre-formulation studies.[13][14] HPLC is the preferred analytical technique for concentration measurement due to its specificity and ability to detect any degradation.[11]

Self-Validating Protocol: Shake-Flask Solubility Determination

-

Media Preparation: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO/ICH guidelines.[14]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The presence of undissolved solid must be visible.[11]

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[14]

-

Sample Separation: After equilibration, allow the vials to stand for a short period. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a 0.45 µm filter.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[1][11] Piperazine itself lacks a strong chromophore, so analysis may require derivatization (e.g., with NBD-Cl) or the use of a detector like an Evaporative Light Scattering Detector (ELSD).[1][15]

-

Validation: Perform the experiment in triplicate for each pH condition to ensure the results are precise and reliable.[14] The pH of the final suspension should be verified to ensure the buffer capacity was not exceeded.[11]

Handling, Storage, and Safety

Based on safety data for the compound and related piperazine salts, the following precautions are advised.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] The compound should be stored under an inert atmosphere as it may be sensitive to moisture and light.[18]

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[17]

Conclusion

The robust characterization of this compound through validated methodologies is fundamental to its effective use in scientific research and pharmaceutical development. By understanding not only the physical properties but also the principles behind their measurement, researchers can ensure data integrity, anticipate formulation challenges, and accelerate the development of new chemical entities. This guide serves as a technical resource to bridge the gap between raw data and practical, field-proven application.

References

- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkdOu3fh9M7jzCb3HAkK5Rsv45lmhLndPANsOASZaP0dmv3xFYr0KCW2kVWCdZEaXY7OeiZpHhs6hBEImjQGH-KDvXE0h87pzaBnpOJ-n1u8pBEd6qcp14XdvnR_9coLrPy9CuPE_q6F6l6iiy9Sa7d_dEN2JIqQ9yTU5El8miZ8Mu5zui7LQj-rcdAdHOeT1U5-V8wpLAIHKR8QG61fIulOl4fMA4yFv0xj6pGphMdZP2cL_WRLQpb7g=]

- Tert-butyl 2-(piperazin-1-yl)acetate dihydrochloride. LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHawhVKGLP7FurKZQCxiwc-1cJgDSGcx3kwNsAh-Gw_lZjU5GBNMQdnatH0GSnkGfTPd1MootqbXFRvXLIMsH_A7w582BTA5IrPLQGplws3XoGCRkkCohcSRPlG_fthYIkuehIdAFI6Xiu6i7SbJx4r6UeSvhfyGw==]

- CAS NO. 1159812-65-3 | this compound | Catalog BD-A998245. Arctom Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXXRzIY5FO280laFsw46YX6Iv2tFiOSRPW_ZlKmqCoDrMMPzohLqNSRlITX_7LM-KBIiLUmUEcxQhfVfo1IZJxn7N6N5hOnK_yIGm4vDEZ-TkybWxiibqBPGa7CgQRyV0F]

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCtbcs6X-FSHnNQgaV9tNKNLyncoCl7jF8c6pMERAwScdeZNW7UXToWQ7dwFZVSCAjAtqsR29BiT0rcZsFoCpO3Ay0bHg9GuQWhyjipfmuMFyE4XPQkqWwzrUVrXSXb-v-eE40roaRFSoBLygjalbOwwB5_YRLMcApLRE5PLqgMJM--dBWz6UsGqrF38lprNQwaDlgZV1KtOb2POqNS5toSfqYqZhGpA-NmQucAcHNUpcnKfpIZXhkpLWlWTDNP2eYBIR35LC5s71Z3P2TS4HJCqh1ijDJgBVO2LDMtYpZEFld2h-it7EbXlPng7E1q02rDqN]

- (R)-2-(tert-Butyl)piperazine dihydrochloride. Achmem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0fLfTt_Vc-6kzPc-36siALzBvceqJfu-4GQnL9ts627idiC2NQIPNvtVd2AbyFabTwf0XPoFSt05lQ8lvBvPH0w_yPJhrui8MAXmEHV2yyAkgXVzpae8LRoxnAvHaoU33gIEz7m3M0VocdElTNvb4ZEhrCE76ZYl1CqqR97SjDPXsF5qSJaLyfxt4zlo2QeBVY67C]

- 2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPG3WL6cc77PSn5V5g6Jy0BuFqmhD_CBNstFEsmbYHwO5WQan-Zy3ez5aOw_tYfi-ube715o7HU2R-33-bt124KwvgHOU6D6cjNJ3Capc7JcYjln5kMhFsosOlrGJEsmLqUkIOkZkZICqUt8H4g8uj__E=]

- This compound | 1159812-65-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGBZpNZCmt5Lns3-m2UdxD9XevADDqEFU5mANB7nbKxyFYTu4DUI2Lh6QeJaTidJ6aZK-EcJETZjwjFrTrgv6b_Iw2UZrGiYxh8TSfm9TXSGnAPrDXX1B3HegIKJc8WfzccvHoHAedI18zj6666phl7wW-UTDKJyau6N3btGT0jGMVbIMexiN]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5wXD5pWgs42ipcfztMmmGYFpvrYy_b1-An4Uurfy3M57DMvPTh6rXthptyzxeGVSr0REZE-sz9Vp4KVLtX69U9pXV64kAuNR6Q630iVeStztixUuQDptDwnDX9CKfFf-KOAZrb_JBz7su4ihU-zp71AgTHk04ezt3hpH8MeDRQrbpuiLpniFgEZNdh9Y8HWLB4eX2ws=]

- This compound CAS#: 1889598-68-8. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXT5vvVQM46kcW3njk2Tle9jbBLWfnKu4WMVCuEB4z2_NHw5sNcL3-ZntT_HqItP-oF7kcZXFKNMwy3iQDKyRMqFQM08kjRdx7WHOp9WCS0_aQg1Khd0rkLXGNVrp1rGDOg8H8mmskamz9CpNSFXw5F42iJfGiqmkNopqPTZDGPlx]

- Annex 4. World Health Organization (WHO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGua06Bm9VL3MQPnGwtF395pOXIfybOVYMoM9RgkleXodcxsn4Bpl3D3pkAz2cX-GgTu1miQAflS2aA-6mp7LbbJDXXxURN4P16X2sn5mi4Eio8c79ReF-OOOwmQ2U1BL-Y6c9tUDORcFpnghh4W0H7s-RU3QBL2S6ywwDPfs25vWWX2S8Aucmxft3lD-efBtTiLF-ApJ5qbEhxLq5velEFFc5Q6wb6g3aAZ96cmTo6x2CJ7CzDDuWVqxHez3Eksx9ZzTpbecB7J5zJQG1p1i7Kh3XkjNRh6QXHI3ubFTjZIucyTy2KIgn4uLylRT9eNrlZG03fTei_UBtBq-LwEh9-f1zdxNMvhyakY_RR4zbXEtR]

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJbW7v75IfjMrKbU0mIYOY35Spb_exquom9YaPn0ZLMtLXZYPS-pfCLZEUDy6tm8wFgt7BnNj_6UMmXep4kO3RY4AREnN-aTffx7_E4K7C7KNrz-iudK4peHKSzHtDqO58FWvZwvcf8wCM1WAXzqVqlnVnj0Bc_Ud33nF3kZt5CHAfSUaPfe6D94zmeHaJcYp6BwnrEyr59n_7DiCTqCJJmB7FWELM]

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLvjaorNj-P7Lu5VLmwCt7P3Wq2s0kfO5P6CCcsWM3wBlcRbPH2YAfLpvy1WPuNfe_XGy37NCpXpW_5EqaWQnngeOIubvWsuDQRRo7qqlf9j2WngW8NHowhagZIO65Zlw862LO]

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF56Q8PMup3lV9dL-sbJmZ0kfXrMMgTxoCsRYfNMkCiwSLVFUG3AVsY8-1omepTioE0hSiR3jx4SaSskmqIX_eWqRR1VKgf9-9ovq9LadNhzo8F4Se_WyJVahWPLBCc6bedutEeoOGvbrBQgiIJmQfVYkuVJnJ-ba7COPxhASmF87J69OH-2tBD4ZIyQAv52388ItdW-UUc-vLfchgC2bvrao4Fz5xqzmjKDqvEsMT1YORIcEeLsqYlgRpv-BE_jbOhkRrIyhJps7KDQ3tB-i0chtMBpc-Q2aCr1pRhTiXgjw==]

- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6mjOUzHEGIyQ_if0RE8wr5jmjwJpwX0eM-10jn2OfjH0QR4OpAys7342jOLJdtJ68VC5q-aZVuhFXWokXryrkDBQClB0MsEdE9ouNf9esuMObRm2UG0zEjzlsKPGBggKt0qWid1QvGf62euXWLTsSR-miHeE96wK39W79bmpG-bBO3YnRUvOxvbUc4MMrx1Vg6qECt1DsRKb3iD8U4KCO890tF8Y6uvAcHIjTa1fw27I=]

- CAS RN 57260-71-6. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ljfGj9oiZ6Ghj8TBQ5q-UIDZrlvLuN554hpZssG6Yi5ekfwUqmZZu5_wSCizlwJxDdycJTW5QnrNThFGSBunHW5ubRWeZo9h8gO1w7YN-mBRdSuXxHietcG7nN_uMSDAdX3cGmUoyPg_3k5oTGfs]

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3qrY0hGbKweM6oNrU0QXihH1nNCrqhMatD6PGM6-bbZc1Jbe3Qgxyl9YaivGBycqYhWkvN9W9jddAKVetSv-Oa7-__4XWlwh57Ws5PNh2DGNRvuwCDiOdWh45B5gb9P50DbBJ]

- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6NTS83b9ObvsQZBwe-tpuqeb8VRkAUpCHhUhUhoFBIqiBn3poZb33871xmurJfRo4Wn-MjUDp0TCXKwygPiVx5VY-RsrXQ9oh3BZhFXN3s1_kxcbm0K1Jv79w_KJoU2_4oU_8nNkw0X6qV-i34A==]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-yiwmZQ9mDHizbpGEQC67iMtIvylraqUp1Yv835-upAW6RL66g8o5yCRS66rLpMywcMWYmDht5X0Dz00VTQYOjK8fJZ5oTvx-Zo7UnbvNuXRFaO0ctVtEFGAqSk4Zsni-_1xJq_G04RQiL4nQCvoR3pV06tYhvqrgA_2DsiHcJbadOKVMThdn03V-oq_uQ==]

- Material Safety Data Sheet. Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwOsplp7AhHsL4xImXh9UMqIo3rUhJJQIE0AiK672dh7YRCD6IgHda7A4LDHGdPTYCHd7sfn_E56Cu2FQqjFTOj_UnGHkIQmeu2LECf15tYNX-TVT004BjWwv3EJXb36nfJl62TGWGrBSMCe1U41ce98_ZCw==]

- 292063-44-6(2-TERT-BUTYL PIPERAZINE) Product Description. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz9x7bo61VFci1GGonx1lsnbj-fKJdaJWubp3Cpg48RUUm5qKuzmcvamtZfYXGFcM8iydoPK0cN7RfrAQexitPXg5eON-uq35eezss4kw4LgvB9Z3Wr-S_gDhwMbNyfUMdo6kVLMEVnHkD-l238iJRPzNi3_vhPzj-7XXUnVi6ej0=]

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmr8G9p7tlOX-3XXk9Vp2T0-x2kaG3KW3b-SBYuov2-vm8WTv3W43G8TV8wM99YvyaAS8-AcrqLpaJcCw8yTRb42llGelsck2ItbiBjhOMRTBBXxGbxMYlA2I3ILC8YUUORz4a4vcy5c7DRvg=]

- Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxc7EulHPlflwVaOOBV1RvEqVqdmks-REj80su_8DIw0YxwX_Gc1kShYjoTLu1gnKgQ8q6EzJPjMEG56RNMwUgmG8p0_-2evegEflN58lCq9jNyNY1Ni7OSYzEarCV4fA-bEn7OHn6Nvff33jLADz6-rD0hD168SrpdZ0tsxM]

- (S)-2-(tert-butyl)piperazine dihydrochloride. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxp6DauB53Epz-MVILkscFtLGKXyNHuH1SXkTdBinP7kKrTi56GukSISKkunw8JfhO6Odgns70uq3qqQvjQ_ZHdLkJD7-WsCHAzEp_gAEbyLev_j7hssSEDKQOP-mEhsnxRsNQQZOIUYYE30TWcEC8OqYVqU-KMGhGQ77prfIEwA==]

- Determination of melting and boiling points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5n65zb8GKNSLcrFXfwCDVf_do3hQqQuhvtoEjQCRyOuoFuKvSUdEHHGoCKZIOzxh2RomQ57ZggtWuJpwwZTcBYDVYtscn6rLqFuuDgI1bvSjDuHJaRtBl_QHHhnxFmrbtxT2q8X9GUaoBGTtHY5YcGV48z-Ao99glRqzQRgUFiitLGiM-sSN87d-1Z_ZsdovkbGoUmeBjEo3aSha7-_hzKEYcDHWHUg==]

- Safety Data Sheet. Angene Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuMldZdHz1gKN-DfqkGyg1DlYGApnT6pCoT8Ox4BET0gCc29uYVdWHPz3OgfOLj35jtJERNphp-I0d_G9rasLGSobQvQsu1xxD5R0kpOLDaXlJzLoi83BtEnPNCiS9PaGvKWGLsX11lAF3A2Q8]

- Melting point determination. SSERC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3aLy_QesXv_82Jb7fLMJvZCe5792uzERAo3nayfKsxGf_0AL6Nh-bymXWjDZ2dUKh3xukmKp2Afc5Lxqv_j88_k-Is99l3vAZ5Im054x44JLQeG0IIIeuRGsXtda6MFwfX-nQ3x3wjBkNuAMb_tEB5YZdQnxvRWne1jkAl0h0aYD2ou6xG06NIL-9rfyUjvmz-IfIlihPtqDnmvKdIkI=]

- Experiment 1 - Melting Points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Nqks3ChM96svd6RaVg58-rcgR_HswmycV7CX9fvsIYcbO5tGOmv3GoCRphFM26CLIgFEtcJmVaiQXK1a76PCHuE4nrsIBR1j2pcpobxYUYS01QPmQRAIN8EiumswLvK-]

- Melting Point Determination. thinkSRS.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTuEl-lXkCBFvmPF534a17L0d6qEQ1HdD2YRq7exi7Y3FGlQIHatF2BHeOE32DK9xYi29Jtau8-f9a7HtnWtaGl8QbNkAPgG_mHsKQSnAJfM4YRYBqCaKi_zbUWL33F7wuOxQ_yID5b5KyDeM0ojt6Gril0rijNhVPKQC2c5MhoQcL2A==]

- 1159812-65-3|this compound|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFtQUS2CQmhuvApoEpBqsIU47aAM_O4E420UMykqZ-gnAWFnQeDcFd9zkspRvmvQeJZvVSsZX9t_REWn59qKBYvZZs2pJr_mTORbelZOdMFZv59UEtAd_UO6G96ktZMI0gtNFXjO8TYdgO-u2H]

- Tert-butyl Piperazine-1-carboxylate Hydrochloride | C9H19ClN2O2. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElD3LTyoXdA481FQEEF0gxoeDDsKKJxpR_IwOunKvp8swgUzFEDjaXKg3cBm54WceTlwqvDri670EmYp2AVfKaVBeepml8uOVW5JzKwgraeWAF-flCiLUS97xrroZceks-wtUTAef1rc4vfb7_5pRAmmK7C2RHUXVP4se9LD5KXEyEiNPTe06ZObX1Bd2ZaHc8W4Bmafg=]

- 57260-71-6 | N-Boc-piperazine | Venetoclax. Ambeed.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpcx2y2luXI_vpl139WLJ6PtOjPPwc-W_HPMqo9mgcuu7ewOmaiN8TqBqitRijghpctM04uMqskllaLB3YZYMDpTPo9E16amzYkZKicQmZg-dHPYUp2lqNp6r96M8uRZsHstpYDcUhBEIY]

- 2732819-43-9|(R)-2-(tert-Butyl)piperazine dihydrochloride. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtbWn3oKp0oLJL9cfnZiLXzwxr9UVZmIDT2x7SE83nr08yMe-lZmQGMWpGvxsYfDpzhbzNFJGAkWefpfbHDr50_hSey6GnAld6Fhz_eECoGcj0dwh_DX7Oed7fPO-4YfqtJBcN6CoVurRCEfNHFA==]

- This compound | 1159812-65-3. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.

- Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOpEYAe55rCgtnx7c_hBsj45qp37qxgDIJuJ76mMsO7Pdru90gsWXT7HdZB4iRagXsZB-fw_C4Mv-D5as-uMsyD_faE2xAYBdeynReeKf6ufVh_s2ZccOBZpPHLPMfoMFQzE5VW6_9CQdeJK7eZkvPtpeoXm-9Nc_5lpXoTexE]

- 1-Boc-piperazine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgYvIeYvPr5GM3josP6OoJBOYcM2erLj3tvCzaLYi9bd1AHj_G4m76lS3IQAMlbHkY0ttuPfg5MWOGs2UwMWDTVzLvu9RBOObaxH4hhuAE__LoifrXnZkziW6MRpwkJcwi0i8=]

- 12.0 Piperazine Dihydrochloride.docx. G.AMPHRAY LABORATORIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5OFPrhhx8qE6EFCIW19RYXG89Yw1Ma6B2-Gpyu60U1JShwOCjF-Iq9bjOAkSau8wMX4WHsuEv40JoVX8uI04MgbGx7QuZsFOkUmhsPT8ZXD7rPHMAhCdvEfqRPfZ_JtAlXTz2kBG5-D8MSbwBX8rBsh3_K_E=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3 | Chemsrc [chemsrc.com]

- 4. achmem.com [achmem.com]

- 5. 1159812-65-3|this compound|BLD Pharm [fr.bldpharm.com]

- 6. amphray.com [amphray.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. thinksrs.com [thinksrs.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scispace.com [scispace.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. who.int [who.int]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. angenechemical.com [angenechemical.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

2-(tert-Butyl)piperazine dihydrochloride chemical structure

An In-depth Technical Guide to 2-(tert-Butyl)piperazine Dihydrochloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details its chemical structure, stereochemistry, and physicochemical properties. A representative, scalable synthetic protocol for its enantiomerically pure preparation from α-amino acids is presented, emphasizing the causal logic behind key transformations. Furthermore, this guide outlines the standard analytical and spectroscopic techniques for its characterization, including expected NMR and MS data. Applications of this scaffold in the design of novel therapeutics are discussed, supported by patent literature. Finally, essential safety, handling, and storage protocols are provided for researchers and drug development professionals.

Introduction to a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, earning it the status of a "privileged scaffold" in drug design.[1] Its unique combination of properties—conformational rigidity, basicity that can be tuned for optimal solubility and bioavailability, and two nitrogen atoms that allow for diverse substitution patterns—makes it an invaluable component in the medicinal chemist's toolbox.[2] Piperazine-containing molecules have demonstrated a vast range of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) applications.[3][4]

While symmetrically substituted piperazines are common, asymmetric substitution, particularly at the carbon backbone, introduces chirality and three-dimensional complexity. This is crucial for achieving high-affinity and selective interactions with biological targets. This compound represents a key example of such a building block. The sterically demanding tert-butyl group at the C-2 position can impart significant conformational constraints and serve as a critical element for modulating pharmacodynamic and pharmacokinetic properties.

This guide serves as a technical resource for scientists, providing in-depth information on the synthesis, properties, and application of this compound, with a focus on its enantiomerically pure forms which are most relevant in modern drug discovery.

Chemical and Physical Properties

This compound is the hydrochloride salt form of the parent free base. The salt form generally offers superior stability and handling characteristics, being a crystalline solid that is more amenable to storage and formulation than the often-oily free base.

Chemical Structure and Stereochemistry

The substitution at the C-2 position of the piperazine ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images or enantiomers: (S)-2-(tert-butyl)piperazine and (R)-2-(tert-butyl)piperazine. For drug development, it is almost always necessary to synthesize and test a single enantiomer, as the biological activity and metabolic profile often reside in only one.

The chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for the compound. Data for the free base are predicted values, as is common for such intermediates.

| Property | Value | Source |

| IUPAC Name | 2-(1,1-dimethylethyl)piperazine dihydrochloride | N/A |

| Synonyms | 2-tert-butylpiperazine dihydrochloride | [5][6] |

| CAS Number | 1159812-65-3 | [5] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [5] |

| Molecular Weight | 215.17 g/mol | [5] |

| Physical Form | Solid | [7] |

| Melting Point | Not Available (may decompose) | [5] |

| Boiling Point (Free Base) | 196.2 ± 8.0 °C (Predicted) | [6] |

| pKa (Free Base) | 9.31 ± 0.40 (Predicted) | [6] |

| InChIKey | FKVAHPAJPGKVHW-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge. The most robust and scalable methods typically start from readily available chiral precursors, such as α-amino acids, to ensure strict control over the stereochemistry.[8]

Retrosynthetic Rationale

The causality behind a successful synthesis lies in a logical retrosynthetic plan. For a chiral 2-substituted piperazine, the most effective approach involves constructing the ring from a chiral 1,2-diamine intermediate. This intermediate can, in turn, be derived from a natural or unnatural α-amino acid, providing a reliable source of chirality. For 2-(tert-butyl)piperazine, the logical starting material is (S)- or (R)-tert-Leucine.

Caption: Retrosynthetic analysis for 2-(tert-Butyl)piperazine.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyl)piperazine

This protocol is a representative method adapted from established literature for the synthesis of chiral 2-substituted piperazines.[8][9]

Step 1: Reduction of (S)-tert-Leucine to (S)-tert-Leucinol

-

To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add (S)-tert-Leucine portion-wise, controlling the exotherm.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-tert-Leucinol, which can be used directly in the next step.

-

Causality: LiAlH₄ is a powerful reducing agent capable of converting the carboxylic acid directly to the primary alcohol without affecting the stereocenter. The Fieser workup is a safe and effective method for neutralizing the excess hydride and precipitating aluminum salts for easy removal.

-

Step 2: Conversion to a Chiral Aziridine or Protected Diamine

-

This is a key branching point. A common route involves converting the amino alcohol to a protected 1,2-diamine. This typically requires protection of the amine (e.g., as a nosyl or trifluoroacetamide derivative), activation of the alcohol (e.g., as a tosylate or mesylate), and subsequent displacement with an amine source (e.g., ammonia or a protected amine).[8]

Step 3: Ring Formation via Cyclization

-

The orthogonally protected chiral 1,2-diamine is reacted with a C2-synthon that can undergo a double N-alkylation or a sequential Michael addition and cyclization.

-

A modern, effective method involves reacting the diamine with a reagent like 2-bromoethyl-diphenylsulfonium triflate, which generates a vinyl sulfonium salt in situ.[8] This acts as a potent aza-Michael acceptor.

-

The primary amine of the diamine intermediate attacks the vinyl species, followed by an intramolecular cyclization to form the protected piperazine ring.

-

Causality: This annulation strategy is highly efficient and avoids harsh conditions that could lead to racemization. Using orthogonal protecting groups (e.g., Boc and Ns) allows for selective removal later, enabling regiocontrolled substitution at N-1 or N-4.

-

Step 4: Deprotection and Salt Formation

-

Remove the protecting groups under appropriate conditions (e.g., acid for Boc, thiophenol/K₂CO₃ for Ns).

-

Purify the resulting free base, (S)-2-(tert-butyl)piperazine, by distillation or chromatography.

-

Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the dihydrochloride salt.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (S)-2-(tert-Butyl)piperazine dihydrochloride as a solid.

-

Causality: Conversion to the dihydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store than the volatile free base. It also improves solubility in aqueous media for subsequent reactions or biological assays.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final compound.

Data Interpretation

The following table summarizes the expected spectroscopic data for 2-(tert-Butyl)piperazine.

| Technique | Expected Data & Interpretation |

| ¹H NMR | (D₂O or DMSO-d₆) : A sharp singlet at ~1.0-1.2 ppm (9H) corresponding to the tert-butyl group. A series of complex multiplets between ~2.8-3.5 ppm corresponding to the seven protons on the piperazine ring. Broad signals for the N-H protons (which may exchange with D₂O). The signals for the ring protons are complex due to diastereotopicity and spin-spin coupling. |

| ¹³C NMR | (D₂O or DMSO-d₆) : A signal for the quaternary carbon of the tert-butyl group (~34 ppm) and a signal for the methyl carbons (~26 ppm). Multiple signals in the range of ~40-60 ppm corresponding to the four distinct carbons of the piperazine ring. |

| Mass Spec (MS) | (ESI+) : The free base (C₈H₁₈N₂) has a molecular weight of 142.24. The expected [M+H]⁺ ion would be observed at m/z 143.15. |

| IR Spectroscopy | (KBr pellet or ATR) : Broad absorption bands in the 2400-3000 cm⁻¹ region are characteristic of amine hydrochloride salts (N-H stretching). C-H stretching bands just below 3000 cm⁻¹. N-H bending vibrations around 1500-1600 cm⁻¹. |

Purity Assessment

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column and a mobile phase consisting of a water/acetonitrile gradient with an additive like trifluoroacetic acid (TFA) or formic acid. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the final product.

Applications in Drug Discovery and Development

2-(tert-Butyl)piperazine is a valuable intermediate for creating complex molecules with therapeutic potential. Its utility stems from the defined stereochemistry and the steric bulk provided by the tert-butyl group, which can be used to probe specific binding pockets in enzymes or receptors.

Caption: Role of the 2-(tert-Butyl)piperazine scaffold in drug design.

-

Kinase Inhibitors : In the design of kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (Btk), substituted piperazines are frequently used to connect different pharmacophoric elements. A patent for alkylated piperazine compounds demonstrates the use of chiral, substituted piperazines as central scaffolds for Btk inhibitors.[10] The tert-butyl group can occupy a specific hydrophobic pocket, enhancing potency and selectivity.

-

CNS Agents : The physicochemical properties of the piperazine ring make it a common feature in drugs targeting the central nervous system. The substitution pattern significantly impacts properties like blood-brain barrier (BBB) penetration.

-

Antiviral and Anticancer Agents : The piperazine moiety is a core component in numerous approved and investigational drugs for cancer and viral infections.[3][4] The ability to use 2-(tert-butyl)piperazine allows for the creation of novel chemical entities with unique 3D shapes to target protein-protein interactions or enzymatic active sites.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is paramount. The protocols described must be self-validating through adherence to established safety standards.

Hazard Identification

This compound is classified as hazardous. The following GHS information is compiled from supplier safety data sheets.

| Hazard Class | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | GHS07 (Exclamation Mark) |

| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| STOT - Single Exposure | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

Recommended Handling Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Body Protection : Wear a lab coat.

-

-

Safe Handling Practices : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and atmospheric CO₂, as the free amine is basic.

-

Recommended storage temperature is room temperature.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block that provides medicinal chemists with a tool to introduce chirality and steric bulk with precision. Its synthesis from the chiral pool of amino acids ensures access to enantiomerically pure material, a critical requirement for modern drug development. Understanding its properties, synthesis, and safe handling is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

- 1. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 2. medchemica.com [medchemica.com]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-TERT-BUTYL PIPERAZINE-2HCl | CAS#:1159812-65-3 | Chemsrc [chemsrc.com]

- 6. 292063-44-6 CAS MSDS (2-TERT-BUTYL PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. US8946213B2 - Alkylated piperazine compounds - Google Patents [patents.google.com]

2-(tert-Butyl)piperazine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 2-(tert-Butyl)piperazine Dihydrochloride

Introduction

This compound is a substituted piperazine derivative that, like many compounds featuring the piperazine scaffold, holds potential interest for researchers in medicinal chemistry and drug development. The piperazine ring is a common structural motif in numerous approved drugs due to its favorable pharmacokinetic properties and synthetic versatility.[1] The physicochemical properties of any new chemical entity are critical determinants of its ultimate utility, with aqueous solubility being a primary hurdle in the translation from laboratory discovery to clinical application. As a dihydrochloride salt, the compound is engineered for enhanced aqueous solubility compared to its free base form, a common and effective strategy for basic molecules.[2]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of this compound. We will move beyond simple data presentation to explain the causal relationships between the molecule's structure, its environment (particularly pH), and its resulting solubility. The protocols herein are designed as self-validating systems to ensure researchers can generate reliable and reproducible data.

Physicochemical Characterization and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the foundation for predicting and interpreting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonym(s) | 2-tert-butylpiperazine dihydrochloride | [3][4] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [5] |

| Molecular Weight | 215.17 g/mol | [3] |

| CAS Number | 1159812-65-3 | [3] |

| Physical Form | Solid | [3] |

| Predicted pKa | 9.31 ± 0.40 (for the free base) | [6] |

| Predicted logP | 2.85550 | [5] |

Note: Predicted values for pKa and logP require empirical verification for definitive characterization.

Structural Impact on Solubility

The solubility of this compound is a direct consequence of its distinct structural components:

-

Piperazine Core: This heterocyclic diamine is inherently basic. In its free base form, the two nitrogen atoms can accept protons. The parent piperazine molecule is freely soluble in water.[7][8]

-

tert-Butyl Group: This bulky, nonpolar alkyl group introduces significant lipophilicity ("greasiness") to the molecule. As the size of the hydrocarbon portion of an amine increases, the aqueous solubility tends to decrease.[9] This group is expected to lower the intrinsic solubility of the uncharged free base.

-

Dihydrochloride Salt Form: The molecule is supplied as a salt, where both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions. This ionic character dramatically increases its polarity, making it much more favorable to interact with polar solvents like water compared to the neutral free base.[2][10]

The Critical Role of pKa and pH

As a salt of a weak base, the solubility of this compound is fundamentally pH-dependent.[11] The piperazine ring has two distinct pKa values, corresponding to the two protonation steps. When the pH of the solution is well below both pKa values, the molecule exists predominantly as the fully protonated, highly soluble dicationic species. As the pH is raised above the first pKa, the molecule will lose a proton, and as it is raised above the second pKa, it will lose the second proton to become the neutral, significantly less soluble free base. This relationship is the primary determinant of its behavior in aqueous media.

The diagram below illustrates the equilibrium between the different ionization states of 2-(tert-butyl)piperazine as a function of pH. The transition from the highly soluble protonated forms to the poorly soluble free base is the key event governing its pH-dependent solubility.

Caption: pH-dependent ionization states of 2-(tert-butyl)piperazine.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The following protocols are standard, robust methods for characterizing the solubility of ionizable compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] Its causality lies in allowing sufficient time for the solid-state drug to reach a true equilibrium with the solvent, ensuring the measurement reflects the compound's maximum stable concentration.

Objective: To determine the equilibrium solubility in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. The presence of undissolved solid at the end of the experiment is essential for validating that equilibrium was reached.[12]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-